Propanamide--acetonitrile (1/1)
Description
Properties
CAS No. |
496918-32-2 |
|---|---|
Molecular Formula |
C5H10N2O |
Molecular Weight |
114.15 g/mol |
IUPAC Name |
acetonitrile;propanamide |
InChI |
InChI=1S/C3H7NO.C2H3N/c1-2-3(4)5;1-2-3/h2H2,1H3,(H2,4,5);1H3 |
InChI Key |
TZYWBTZPGJNGKG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N.CC#N |
Origin of Product |
United States |
Preparation Methods
Direct Amidation of Propionic Acid with Ammonia
- Process : Propionic acid is reacted with ammonium hydroxide (ammoniacal liquor) at ambient temperature, followed by heating to 80–210 °C for 0.5–10 hours to promote amidation.
- Isolation : After reaction, the mixture is cooled, and the crude propanamide is separated.
- Purification : Under reduced pressure distillation and recrystallization using solvents such as ethanol, methanol, acetone, or mixtures thereof yield high-purity propanamide.
- Advantages : This method avoids the use of liquefied ammonia, reduces gas evolution, and simplifies product isolation.
- Yields : Approximately 60.5% mass yield with purity >99% has been reported.
| Step | Conditions | Notes |
|---|---|---|
| Mixing | Propionic acid (10–99.9%) + ammoniacal liquor (1–28% ammonia) at room temp | Stirring ensures homogeneity |
| Heating | 80–210 °C for 0.5–10 h | Reaction proceeds to amidation |
| Cooling | 80–180 °C | Crude product separation |
| Purification | Vacuum distillation, recrystallization (ethanol, methanol, acetone, etc.) | High purity product |
Preparation of Propanamide–Acetonitrile (1/1) Complex
The formation of the 1:1 complex between propanamide and acetonitrile can be approached via cocrystallization or solution-based methods, leveraging the solvent properties of acetonitrile and the hydrogen bonding capability of propanamide.
Solution Crystallization Method
- Procedure : Dissolve equimolar amounts of propanamide and acetonitrile in a suitable solvent or directly use acetonitrile as solvent.
- Conditions : Slow evaporation or cooling crystallization at controlled temperatures (room temperature to ~50 °C) promotes cocrystal formation.
- Seeding : Sometimes seeding with pre-formed cocrystals or co-crystal forms can enhance nucleation and purity.
- Outcome : Formation of well-defined crystals of propanamide–acetonitrile (1/1) complex suitable for structural analysis.
Mechanochemical Synthesis (Grinding)
- Method : Solid-state grinding of propanamide with acetonitrile (or acetonitrile vapor-assisted grinding) can induce cocrystal formation.
- Advantages : Solvent-free or minimal solvent use, rapid synthesis, and environmentally friendly.
- Limitations : Hygroscopic nature of propanamide may affect grinding efficiency; solvent-assisted grinding with acetonitrile can mitigate this.
Vapor-Phase Approach
- Setup : A horizontal glass reactor with distinct heating and crystal growth zones is used.
- Process : Propanamide is sublimed or vaporized in the heating zone; nitrogen gas carries vapors to the cooler crystal growth zone where acetonitrile vapor is present.
- Benefits : Reduces solvent dependency, allows access to metastable phases, and can yield high-purity cocrystals.
Source: Vapor-phase cocrystal synthesis methods
Purification and Characterization
- Recrystallization : Using solvents such as ethanol, methanol, or mixtures with acetonitrile to purify the complex.
- Filtration and Drying : Standard filtration followed by drying under controlled temperature (50–60 °C) ensures removal of residual solvents.
- Analytical Techniques : PXRD (Powder X-ray Diffraction), single-crystal X-ray diffraction, and thermal analysis confirm the stoichiometry and crystal structure.
- HPLC and Spectroscopy : Used to verify purity and composition.
Summary Table of Preparation Methods
| Method | Description | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Direct Amidation (Propanamide) | Propionic acid + ammonium hydroxide, heated | 80–210 °C, 0.5–10 h | High purity, scalable | Requires heating, gas management |
| Solution Crystallization | Dissolve propanamide and acetonitrile, slow evaporation | Room temp to 50 °C | High-quality crystals | Time-consuming |
| Mechanochemical Grinding | Solid-state grinding with/without acetonitrile vapor | Ambient conditions | Solvent-minimized, fast | Hygroscopicity issues |
| Vapor-Phase Synthesis | Sublimation and vapor transport in controlled reactor | 40–60 °C growth zone | Solvent-free, metastable phases | Requires specialized apparatus |
Research Findings and Notes
- The amidation method for propanamide is well-established and provides a reliable precursor for complex formation.
- Acetonitrile acts both as a reactant and solvent, facilitating cocrystal formation through hydrogen bonding with the amide group.
- Mechanochemical and vapor-phase methods are emerging as green and efficient alternatives to traditional solution crystallization.
- The stoichiometric 1:1 complex exhibits distinct thermal and crystallographic properties, confirmed by X-ray diffraction studies.
- Purification steps are critical to remove unreacted starting materials and solvents, ensuring the stability and reproducibility of the complex.
Chemical Reactions Analysis
Types of Reactions
Propanamide can undergo various chemical reactions, including:
Hydrolysis: Propanamide can be hydrolyzed to produce propanoic acid and ammonia.
Reduction: It can be reduced to produce propylamine.
Hofmann Rearrangement: Propanamide can undergo Hofmann rearrangement to produce ethylamine.
Acetonitrile can participate in:
Nucleophilic Substitution: It can react with nucleophiles to form various substituted products.
Electrophilic Addition: Acetonitrile can undergo electrophilic addition reactions to form imines and other derivatives.
Common Reagents and Conditions
Hydrolysis: Typically involves the use of water and an acid or base catalyst.
Reduction: Commonly performed using hydrogen gas and a metal catalyst such as palladium.
Hofmann Rearrangement: Requires the use of bromine and a strong base like sodium hydroxide.
Major Products Formed
Hydrolysis of Propanamide: Produces propanoic acid and ammonia.
Reduction of Propanamide: Produces propylamine.
Hofmann Rearrangement of Propanamide: Produces ethylamine.
Nucleophilic Substitution of Acetonitrile: Produces various substituted nitriles.
Scientific Research Applications
Propanamide–acetonitrile (1/1) has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Used in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Industry: Acetonitrile is widely used as a solvent in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of propanamide–acetonitrile (1/1) involves the interaction of its components with various molecular targets:
Comparison with Similar Compounds
Critical Analysis of Contradictions
- Anticonvulsant vs.
- Hydrogen-Bonding Efficiency : Propanamide’s amide group outperforms ester-based analogues (e.g., dimethylmalonic acid esters) in stabilizing protein conformations, but esters excel in environmental stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
